Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate
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Overview
Description
Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline core, which is a bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine, followed by esterification. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of automated systems can also minimize human error and improve the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The pathways involved can include signal transduction mechanisms, where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-salicylidene-m-phenylenediamine: Another isoindoline derivative with similar structural features.
2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Shares the isoindoline core but differs in functional groups.
Uniqueness
Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C16H12N2O4 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
methyl 2-(3-aminophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(21)9-5-6-12-13(7-9)15(20)18(14(12)19)11-4-2-3-10(17)8-11/h2-8H,17H2,1H3 |
InChI Key |
DJLNSMTWXMCSFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)N |
Origin of Product |
United States |
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